3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
Description
3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group. The phenyl ring attached to the sulfonamide nitrogen is further functionalized with a pyrrolidine-1-carbonyl moiety at the para position.
Sulfonamides are historically significant as antimicrobial agents, but recent applications include anticancer, anti-inflammatory, and enzyme-targeting therapies.
Properties
IUPAC Name |
3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-5-4-6-17(13-16)25(22,23)19-15-9-7-14(8-10-15)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUHVPACWTKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxy Group: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(4-(pyrrolidine-1-hydroxy)phenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
2. Carbonic Anhydrase Inhibition
The compound has potential as a carbonic anhydrase inhibitor, which is crucial in the development of drugs targeting conditions like glaucoma and cancer. Studies have demonstrated that certain benzenesulfonamide derivatives effectively inhibit human carbonic anhydrases (hCAs), leading to therapeutic implications in treating related diseases .
Biochemical Applications
1. Enzyme Inhibition
The compound's sulfonamide group is known for its ability to bind to the active sites of various enzymes, including carbonic anhydrases and other hydrolases. This property allows it to modulate enzyme activity, making it a candidate for drug development aimed at enzyme-related disorders .
2. Targeting Signaling Pathways
Research has shown that similar compounds can interfere with critical signaling pathways such as the Wnt/β-catenin pathway. This pathway is often dysregulated in cancer, and compounds that can inhibit it may offer new avenues for cancer therapy .
Pharmacological Insights
1. Dual-Targeting Compounds
Recent studies have highlighted the importance of dual-targeting compounds in cancer therapy. The ability of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide to inhibit multiple targets could enhance its efficacy against various cancer types, including those resistant to conventional therapies .
2. Drug Resistance Reversal
There is evidence suggesting that compounds similar to this compound may reverse drug resistance in cancer cells, particularly those overexpressing P-glycoprotein. This characteristic is vital for improving the effectiveness of existing chemotherapeutics like doxorubicin .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of hCA XII with a value of 6.8 nM for a related compound, indicating strong potential for anticancer applications. |
| Study B | Showed that benzenesulfonamide derivatives could suppress Wnt/β-catenin signaling, leading to decreased viability in colorectal cancer cells. |
| Study C | Investigated the role of similar compounds in reversing drug resistance mechanisms in triple-negative breast cancer cell lines, highlighting their therapeutic promise. |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position and Ring Systems
- Target Compound : Features a 4-(pyrrolidine-1-carbonyl)phenyl group. The pyrrolidine carbonyl provides a secondary amide bond, enhancing hydrogen-bonding capacity and modulating lipophilicity.
- 3-Methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide (CAS 690647-82-6): Differs in the substitution position of the pyrrolidine carbonyl (meta vs. para). Para substitution often improves steric accessibility for target binding compared to meta .
- 3-Methoxy-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide (): Replaces pyrrolidine carbonyl with a pyridin-3-yl group.
Functional Group Modifications
Physicochemical Properties
Biological Activity
3-Methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C18H22N2O4S
- Molecular Weight: 366.44 g/mol
This sulfonamide derivative features a methoxy group and a pyrrolidine carbonyl moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
-
Carbonic Anhydrase Inhibition:
- It has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII. These enzymes play a significant role in tumor acidosis, which can contribute to chemotherapy resistance. The compound demonstrated inhibitory constants () in the nanomolar range (6.8 nM for hCA XII), suggesting strong potential for therapeutic applications in cancer treatment .
- Wnt/β-catenin Signaling Pathway Modulation:
Antitumor Activity
A study evaluated the antitumor efficacy of the compound against various cancer cell lines, including colorectal and triple-negative breast cancer cells. The results showed:
- Significant reduction in cell viability.
- Restoration of sensitivity to doxorubicin in resistant cell lines, indicating potential for use in combination therapies .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has been noted for anti-inflammatory properties. It demonstrated inhibition of key inflammatory pathways, which may be beneficial in treating inflammatory diseases alongside cancer .
Case Studies
Several studies have highlighted the biological activity of similar compounds within the same class:
- Study on Related Sulfonamides:
- In Vivo Studies:
Data Summary Table
| Compound | Target | Activity | IC50/Ki (nM) | Notes |
|---|---|---|---|---|
| This compound | hCA IX & XII | Inhibition | 6.8 (hCA XII) | Strong antitumor activity |
| Related Sulfonamide Derivative | hCA IX & XII | Inhibition | 15.9 - 67.6 | Comparable activity; structural variations studied |
| Other Analogues | Various Cancer Cells | Antitumor | Varies | Effective against resistant cell lines |
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide, and how can structural purity be validated?
Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride precursor (e.g., 3-methoxybenzenesulfonyl chloride) with a pyrrolidine-carbonyl-substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Acylation : Reacting 4-aminophenyl-pyrrolidine-1-carboxylate with acylating agents to stabilize the amine group.
- Sulfonamide Formation : Condensation with the sulfonyl chloride at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Validation : Nuclear Magnetic Resonance (NMR) for functional group confirmation (e.g., sulfonamide NH at δ 10–11 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
Q. How can researchers assess the cytotoxicity of this compound in vitro, and what assay controls are critical?
Methodological Answer: The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening:
- Cell Seeding : Plate adherent cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at 1,000–5,000 cells/well.
- Treatment : Expose cells to a concentration gradient (e.g., 0.1–100 μM) for 48–72 hours.
- Fixation/Staining : Fix cells with trichloroacetic acid (10%), stain with SRB (0.4% in 1% acetic acid), and solubilize with Tris buffer.
- Controls : Include untreated cells (negative control), DMSO vehicle control, and a reference drug (e.g., doxorubicin).
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Ensure signal-to-noise ratios >1.5 and linearity with cell density .
Q. What spectroscopic techniques are essential for characterizing this compound’s solid-state structure?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, related sulfonamides show intermolecular hydrogen bonds between sulfonamide NH and methoxy oxygen (d = 2.8–3.0 Å) .
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions (e.g., sharp endotherms at 168–172°C for analogous compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimitotic activity?
Methodological Answer:
- Core Modifications : Introduce substituents at the pyrrolidine carbonyl (e.g., methyl, fluorine) to enhance tubulin binding. Analogous tricyclic sulfonamides showed improved potency by increasing hydrophobic interactions with β-tubulin’s colchicine site .
- Functional Group Replacement : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to improve metabolic stability.
- In Vivo Validation : Use chick chorioallantoic membrane (CAM) assays to evaluate antiangiogenic effects at 10–50 mg/kg doses .
Q. How do conflicting solubility and bioavailability data for this compound arise, and how can they be resolved?
Methodological Answer:
- Contradiction Source : Low aqueous solubility (logP ~3.5) vs. moderate bioavailability in rodent models.
- Resolution Strategies :
- Salt Formation : Use hydrochloride or mesylate salts to improve solubility.
- Prodrug Design : Esterify the sulfonamide NH to enhance permeability (e.g., acetyl or PEG-linked prodrugs).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Q. What computational methods predict binding modes of this compound with biological targets like tubulin?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with β-tubulin (PDB ID: 1SA0). Key residues: Lys254 (hydrogen bonding with sulfonamide), Asn258 (π-stacking with methoxy phenyl).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (<−40 kcal/mol for high affinity) .
Q. How can metabolomic studies identify off-target effects of this compound?
Methodological Answer:
- LC-MS/MS Profiling : Extract metabolites from liver microsomes (human/rat) incubated with the compound (10 μM).
- Pathway Analysis : Use MetaboAnalyst to map perturbations in glycolysis (e.g., lactate accumulation) or oxidative stress (glutathione depletion).
- Validation : Knockout CYP3A4/5 in HepG2 cells to confirm metabolism-dependent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
